![molecular formula C18H12F4N4OS B10967643 2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967643.png)
2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound characterized by its unique structure, which includes a tetrafluoroethoxy group, a phenyl ring, and a fused triazolo-thieno-pyrimidine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps:
Formation of the Tetrafluoroethoxy Phenyl Intermediate: This step involves the reaction of 1,1,2,2-tetrafluoroethanol with a phenyl halide under basic conditions to form the tetrafluoroethoxy phenyl intermediate.
Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core Formation: The core structure is synthesized through a series of cyclization reactions involving thiophene and pyrimidine derivatives.
Coupling Reaction: The final step involves coupling the tetrafluoroethoxy phenyl intermediate with the cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the sulfur atom in the thieno ring.
Reduction: Reduction reactions can occur at the triazolo and pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of the tetrafluoroethoxy group and the fused heterocyclic system. It can serve as a building block for the synthesis of more complex molecules.
Biology
Biologically, the compound may exhibit interesting pharmacological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, it could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound might be used in the development of advanced materials, such as organic semiconductors or specialty polymers, due to its stable and electron-rich structure.
Mechanism of Action
The mechanism by which 2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects depends on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity through binding interactions. The tetrafluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanethiol: This compound shares the tetrafluoroethoxy phenyl group but differs in its overall structure and properties.
1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: Another compound with a tetrafluoroethoxy group, but with a simpler structure and different applications.
Uniqueness
What sets 2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its complex fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C18H12F4N4OS |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C18H12F4N4OS/c19-17(20)18(21,22)27-10-4-1-3-9(7-10)14-24-15-13-11-5-2-6-12(11)28-16(13)23-8-26(15)25-14/h1,3-4,7-8,17H,2,5-6H2 |
InChI Key |
PUZFGTDTBAWXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC(=CC=C5)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pentan-1-one](/img/structure/B10967560.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B10967565.png)
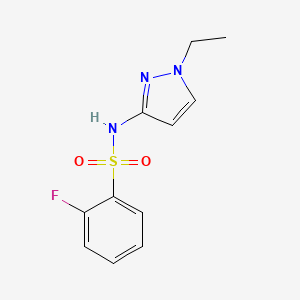
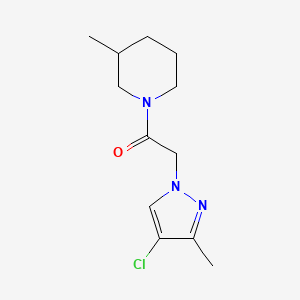
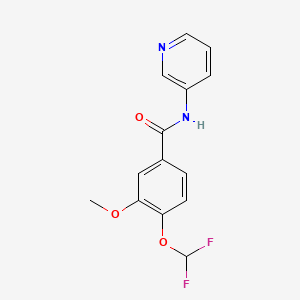
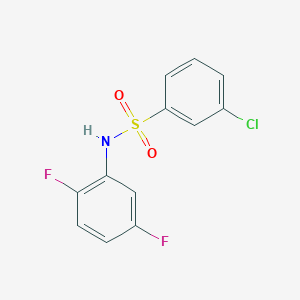
![2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B10967616.png)
![Methyl [4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetate](/img/structure/B10967622.png)
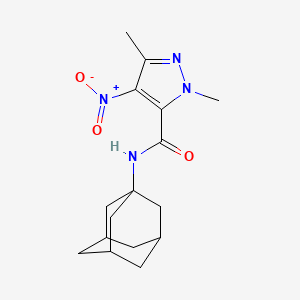
![7-[2-(2,4-dichlorophenyl)ethyl]-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B10967630.png)
![N-[2,6-di(propan-2-yl)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10967636.png)
methanone](/img/structure/B10967645.png)
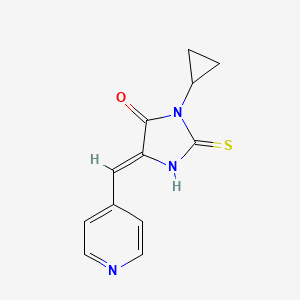
![4-bromo-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B10967655.png)
